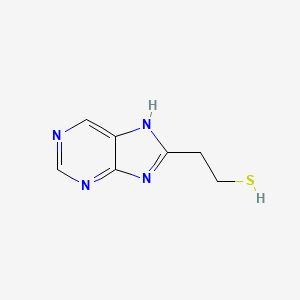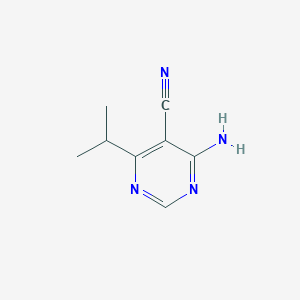
4-Amino-6-isopropylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-isopropylpyrimidine-5-carbonitrile is a pyrimidine derivative with a unique structure that includes an amino group at the 4th position, an isopropyl group at the 6th position, and a cyano group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-isopropylpyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This reaction is carried out under controlled conditions, often involving moderate to high temperatures and the use of solvents such as ethanol or isopropanol. The yields from this synthesis can range from moderate to excellent (45-89%) after purification by column chromatography or crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-isopropylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and isopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties. For example, oxidation can yield pyrimidine oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-isopropylpyrimidine-5-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Amino-6-isopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), inhibiting its activity. This inhibition can lead to the arrest of the cell cycle at the G2/M phase and induce apoptosis in cancer cells . The compound’s ability to upregulate caspase-3 levels further contributes to its apoptotic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-pyrimidinecarbonitrile: Similar structure but lacks the isopropyl group.
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds have different substituents at the 4th and 6th positions.
Uniqueness
4-Amino-6-isopropylpyrimidine-5-carbonitrile is unique due to the presence of the isopropyl group at the 6th position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
4-amino-6-propan-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-5(2)7-6(3-9)8(10)12-4-11-7/h4-5H,1-2H3,(H2,10,11,12) |
Clave InChI |
DVMNABZCPDEWCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=NC=N1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


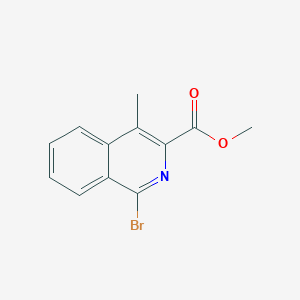

![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
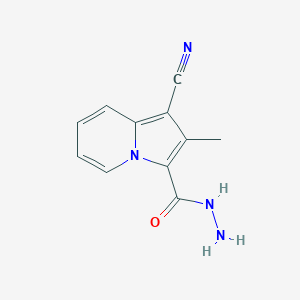
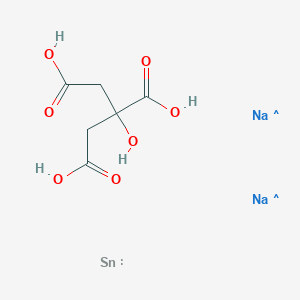

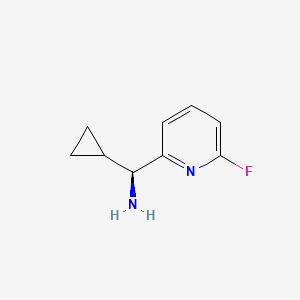
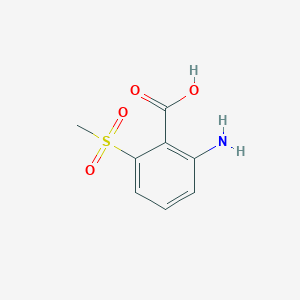
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)

